N-(2,6-dimethylphenyl)-2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5OS/c1-17-4-3-5-18(2)22(17)28-21(31)16-32-24-23(26-10-11-27-24)30-14-12-29(13-15-30)20-8-6-19(25)7-9-20/h3-11H,12-16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDFKVLVVTWBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a synthetic compound that has gained attention due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A dimethylphenyl group.
- A piperazine moiety linked to a fluorophenyl group.
- A pyrazine ring with a sulfur substituent.
This unique configuration suggests potential interactions with various biological targets, making it an interesting subject for pharmacological studies.
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance, a related compound showed significant anticonvulsant activity in maximal electroshock tests, suggesting that the compound might modulate neurotransmitter systems involved in seizure activity .
GABA Modulation
The compound has been linked to increased levels of gamma-aminobutyric acid (GABA), a critical neurotransmitter in the central nervous system. In studies, certain derivatives increased GABA levels by up to 118% and inhibited GABA transaminase, an enzyme responsible for GABA degradation . This modulation could contribute to its anticonvulsant effects.
Inhibition of Tyrosinase
Another area of interest is the compound's potential as a tyrosinase inhibitor , which is relevant in treating hyperpigmentation disorders. Compounds containing piperazine fragments have shown competitive inhibition of tyrosinase with low IC50 values, indicating effective binding and inhibition without cytotoxic effects .
The biological activity of this compound may involve multiple mechanisms:
- Receptor Binding : The piperazine and pyrazine components suggest potential interactions with neurotransmitter receptors, particularly those involved in GABAergic signaling.
- Enzyme Inhibition : The inhibition of GABA transaminase and tyrosinase indicates that the compound can modulate enzymatic pathways critical for neurotransmitter balance and melanin production.
Case Study 1: Anticonvulsant Efficacy
A study involving semicarbazone derivatives demonstrated that modifications similar to those in this compound resulted in enhanced anticonvulsant activity when tested in animal models. The findings support the hypothesis that structural features significantly influence pharmacological outcomes .
Case Study 2: Tyrosinase Inhibition
In another investigation focused on tyrosinase inhibitors, compounds with similar structural motifs displayed promising results in inhibiting melanin synthesis in vitro. The competitive inhibition observed suggests that this compound could be developed for cosmetic applications targeting skin pigmentation disorders .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
N-(2,6-dimethylphenyl)-2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is synthesized through a series of chemical reactions involving piperazine derivatives. The compound's structure suggests potential pharmacological activities due to the presence of the piperazine moiety, which is known for its diverse biological properties.
Synthesis and Derivatives
The synthesis of this compound involves the reaction of piperazine with various substituents, leading to derivatives that exhibit enhanced biological activities. For example, modifications to the piperazine structure have resulted in compounds with significant antibacterial, antifungal, and anthelmintic properties .
Numerous studies have evaluated the biological activity of this compound and its derivatives:
Antibacterial and Antifungal Properties
Research indicates that several sulfonamide derivatives of N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide demonstrate substantial antibacterial and antifungal activities. For instance, a study reported that certain derivatives showed comparable binding poses to standard drugs in molecular docking studies, suggesting their efficacy against specific bacterial strains .
Anthelmintic Activity
The compound's derivatives have also been screened for anthelmintic activity, showing promising results against various helminths. The mechanism of action appears to involve disruption of the parasite's metabolism or neuromuscular function .
Therapeutic Applications
The therapeutic potential of this compound extends beyond antimicrobial effects:
Cardiovascular Applications
Certain piperazine derivatives are noted for their ability to treat cardiovascular conditions such as arrhythmias and angina. The compound's structural characteristics may allow it to modulate cardiac function effectively .
Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Case Studies and Research Findings
Several case studies highlight the compound's applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
